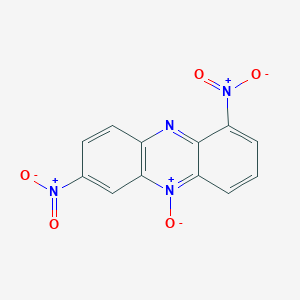

1,7-Dinitrophenazine 5-oxide

CAS No.: 108272-86-2

Cat. No.: VC8337973

Molecular Formula: C12H6N4O5

Molecular Weight: 286.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 108272-86-2 |

|---|---|

| Molecular Formula | C12H6N4O5 |

| Molecular Weight | 286.2 g/mol |

| IUPAC Name | 1,7-dinitro-5-oxidophenazin-5-ium |

| Standard InChI | InChI=1S/C12H6N4O5/c17-14-9-2-1-3-10(16(20)21)12(9)13-8-5-4-7(15(18)19)6-11(8)14/h1-6H |

| Standard InChI Key | FDAOZIJGWOTKQT-UHFFFAOYSA-N |

| SMILES | C1=CC2=[N+](C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C(=C1)[N+](=O)[O-])[O-] |

| Canonical SMILES | C1=CC2=[N+](C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C(=C1)[N+](=O)[O-])[O-] |

Introduction

1,7-Dinitrophenazine 5-oxide is a nitro-substituted phenazine derivative with a specific chemical structure that includes a nitro group at positions 1 and 7, and an N-oxide functionality at position 5. This compound is of interest in various fields of chemistry due to its unique properties and potential applications.

Synthesis and Preparation

The synthesis of 1,7-Dinitrophenazine 5-oxide typically involves nitration reactions of phenazine derivatives. The process may include several steps, starting from phenazine, which undergoes nitration to form dinitrophenazine, followed by oxidation to introduce the N-oxide functionality.

Chemical Reactions and Applications

1,7-Dinitrophenazine 5-oxide can participate in various chemical reactions typical of nitro compounds and N-oxides. These include reduction, oxidation, and substitution reactions, which are essential for further functionalization and modification of the compound.

| Reaction Type | Description |

|---|---|

| Reduction | Can be reduced to form amino derivatives using reducing agents like hydrogen in the presence of catalysts. |

| Oxidation | May undergo further oxidation to form more highly oxidized derivatives. |

| Substitution | Nitro groups can be replaced by other functional groups through nucleophilic substitution reactions. |

Biological and Pharmacological Activities

While specific biological activities of 1,7-Dinitrophenazine 5-oxide are not well-documented, phenazine derivatives generally exhibit a range of biological properties, including antimicrobial and anticancer activities. The presence of nitro groups and the N-oxide functionality can influence these activities.

Research Findings and Future Directions

Research on 1,7-Dinitrophenazine 5-oxide is limited, and detailed studies on its biological activities and potential applications are needed. Future research should focus on exploring its pharmacological properties and potential uses in medicine or other fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume